Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)

1,4-Dioxaspiro[4.5]decan-8-amine is a bicyclic amine compound featuring a spirocyclic structure with a 1,4-dioxane ring fused to a cyclohexane ring. This unique architecture imparts stability and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The amine functional group allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. Its spirocyclic framework enhances steric control in reactions, improving selectivity. The compound is particularly useful in the development of bioactive molecules, agrochemicals, and specialty chemicals. Its balanced lipophilicity and rigid structure contribute to its utility in drug design, where it may influence pharmacokinetic properties.
1,4-Dioxaspiro[4.5]decan-8-amine structure
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
CAS No:97096-16-7
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22

1,4-Dioxaspiro[4.5]decan-8-amine Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dioxaspiro[4.5]decan-8-amine
    • 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
    • 1,4-amino cyclohexanone ethylene ketal
    • 1,4-Dioxaspiro[4.5]dec-8-ylamine
    • 1,4-Dioxaspiro<4.5>dec-8-ylamin
    • 4-aminocyclohexanone ethylene ketal
    • 8-Amino-1,4-dioxaspiro[4,5]decane
    • 1,4-Dioxa-spiro[4.5]dec-8-ylamine
    • KDAFVGCPLFJMHY-UHFFFAOYSA-N
    • KM3438
    • SBB087219
    • 1,4-Dioxaspiro[4.5]decane-8-amine
    • TRA0086786
    • AB18565
    • SY017242
    • (1,4-dioxa-spiro[4.5]dec-8-yl)amine
    • (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
    • V9885
    • CS
    • (1,4-Dioxaspiro[4.5]dec-8-yl)amine
    • (1,4-Dioxaspiro[4.5]decan-8-yl)amine
    • 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
    • EN300-42959
    • CS-0040044
    • SCHEMBL372402
    • 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
    • Z239627340
    • DTXSID60562412
    • BS-13430
    • 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
    • AKOS000142555
    • DB-080458
    • MFCD04114556
    • 97096-16-7
    • MDL: MFCD04114556
    • Inchi: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
    • InChI Key: KDAFVGCPLFJMHY-UHFFFAOYSA-N
    • SMILES: O1C2(CCC(N)CC2)OCC1

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Density: 1.11
  • Boiling Point: 247℃ at 760 mmHg
  • Flash Point: 111.1℃
  • Refractive Index: 1.509
  • PSA: 44.48000
  • LogP: 1.33110

1,4-Dioxaspiro[4.5]decan-8-amine Security Information

1,4-Dioxaspiro[4.5]decan-8-amine Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,4-Dioxaspiro[4.5]decan-8-amine Pricemore >>

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1,4-Dioxaspiro[4.5]decan-8-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 min, rt; 24 h, rt
Reference
Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones
Kucera, Roman; Ellis, Sam R.; Yamazaki, Ken ; Hayward Cooke, Jack ; Chekshin, Nikita ; et al, Journal of the American Chemical Society, 2023, 145(9), 5422-5430

Production Method 2

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
Reference
Imidazole compounds useful as cytokine inhibitors.
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
Reference
Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
Reference
Preparation of imidazoles as cytokine inhibitors
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Titanium isopropoxide ,  Ammonia Solvents: Ethanol ;  6 h, rt
1.2 Reagents: Sodium borohydride ;  3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
Reference
Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines
Miriyala, Bruhaspathy; Bhattacharyya, Sukanta; Williamson, John S., Tetrahedron, 2004, 60(7), 1463-1471

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
Reference
Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone
Teuber, Hans Joachim; Tsaklakidis, Christos; Bats, Jan Willem, Liebigs Annalen der Chemie, 1990, (8), 781-7

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  15 h, rt
Reference
Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters
Gammack Yamagata, Adam D.; Datta, Swarup; Jackson, Kelvin E.; Stegbauer, Linus; Paton, Robert S.; et al, Angewandte Chemie, 2015, 54(16), 4899-4903

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ;  0 - 10 °C; 1 h, rt
Reference
Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
Reference
Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics
, Japan, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 50 psi, rt
Reference
Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  20 h, rt
Reference
Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 50 °C
Reference
Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones
Polishchuk, Iuliia ; Sklyaruk, Jan; Lebedev, Yury ; Rueping, Magnus, Chemistry - A European Journal, 2021, 27(19), 5919-5922

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
Reference
Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
Reference
Preparation of substituted imidazoles as cytokine inhibitors
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl ,  2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ;  20 h, 6 bar, 140 °C
Reference
An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia
Imm, Sebastian; Baehn, Sebastian; Neubert, Lorenz; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2010, 49(44), 8126-8129

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ;  0 - 10 °C; 1 h, rt
Reference
Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 10 °C
Reference
N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists
Nirogi, Ramakrishna V. S.; Konda, Jagadishu Babu; Kambhampati, Ramasastry; Shinde, Anil; Bandyala, Thrinath Reddy; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  5 h, rt
Reference
Pyrazolopyrimidines as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ,  Water ;  16 h, 4 bar, rt
Reference
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decan-8-amine Raw materials

1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products

1,4-Dioxaspiro[4.5]decan-8-amine Suppliers

Amadis Chemical Company Limited
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(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
Order Number:A845682
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):212.0/374.0/711.0
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Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
A845682
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):212.0/374.0/711.0
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